Superior Gel Firmness in Dairy Applications Compared to Lactobionic Acid
In a direct head-to-head comparison, gluconolactone (GDL) produced dairy gels that were quantifiably firmer than those produced with the alternative acidifier lactobionic acid (LBA) [1]. The study, which controlled for pH and other variables, highlights that GDL imparts a distinct and superior rheological profile for food structuring applications.
| Evidence Dimension | Gel Firmness (Rheological Property) |
|---|---|
| Target Compound Data | Gels were firmer (quantified via double compression test) |
| Comparator Or Baseline | Lactobionic Acid (LBA): Gels were less firm |
| Quantified Difference | Qualitative firmness difference confirmed by statistical analysis; LBA gels were significantly less firm [1]. |
| Conditions | Dairy gels prepared at pH 5.5 and 6.2; firmness measured via double compression test [1]. |
Why This Matters
This demonstrates that gluconolactone is the preferred acidifier for formulators requiring a firmer, more structured gel texture in dairy and alternative protein products.
- [1] L. H. M. B. Da Silva et al. Effect of lactobionic acid on the acidification, rheological properties and aroma release of dairy gels. Food Chemistry, 2016, 207, 101-106. https://doi.org/10.1016/j.foodchem.2016.03.044. View Source
